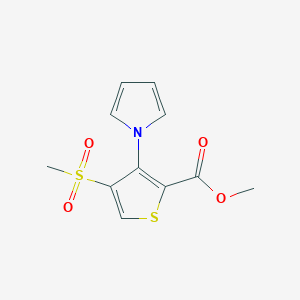

methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

描述

Methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with three distinct functional groups: a methyl ester at position 2, a methylsulfonyl group at position 4, and a 1H-pyrrole ring at position 3. The molecular formula is C₁₂H₁₃NO₄S₂, with a molecular weight of 299.37 g/mol. The methylsulfonyl group (–SO₂CH₃) is a strong electron-withdrawing moiety, while the pyrrole ring introduces electron-rich aromaticity, creating a polarizable electronic environment.

常见问题

Q. What are the established synthetic routes for methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate, and how do reaction conditions influence yield?

Basic Research Focus

The synthesis typically involves sequential functionalization of a thiophene core. Key steps include:

Thiophene Ring Formation : Cyclization of α,β-unsaturated carbonyl precursors with sulfurizing agents (e.g., Lawesson’s reagent).

Sulfonylation : Introduction of the methylsulfonyl group via nucleophilic substitution or oxidation of a thiol intermediate (e.g., using mCPBA in dichloromethane).

Pyrrole Substitution : Coupling at the 3-position via Buchwald-Hartwig amination or Pd-catalyzed cross-coupling .

Optimization Factors :

- Temperature: Higher temperatures (80–100°C) improve coupling efficiency but may degrade sensitive groups.

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but require inert atmospheres to avoid oxidation .

Q. How can X-ray crystallography and spectroscopic methods resolve ambiguities in the structural assignment of this compound?

Basic Research Focus

- X-ray Crystallography : SHELXL refinement (via SHELX programs) is critical for confirming substituent positions, especially distinguishing between isomeric forms. For example, the methylsulfonyl group’s orientation and pyrrole ring planarity can be unambiguously determined .

- Spectroscopy :

Q. What computational approaches are recommended to predict the electronic properties of this compound, and how do they align with experimental data?

Advanced Research Focus

- DFT Studies : Gaussian or ORCA software can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-withdrawing methylsulfonyl group lowers LUMO energy, enhancing electrophilic substitution susceptibility .

- Molecular Electrostatic Potential (MESP) Maps : Identify nucleophilic/electrophilic sites for reaction planning. Discrepancies between calculated and observed dipole moments may indicate solvent effects or crystal packing forces .

Q. How can researchers address contradictions in reported biological activity data for this compound?

Advanced Research Focus

Discrepancies in bioactivity (e.g., sodium channel inhibition vs. no effect) often arise from:

Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or voltage protocols in electrophysiology studies.

Solubility Limitations : Use of DMSO >1% can non-specifically modulate ion channels. Alternative solubilizers (e.g., cyclodextrins) are recommended .

Metabolite Interference : LC-MS/MS profiling of incubated samples identifies active metabolites that may contribute to observed effects .

Q. What strategies improve regioselectivity during the introduction of the 1H-pyrrol-1-yl group at the 3-position of the thiophene ring?

Advanced Research Focus

- Directing Groups : Pre-installation of a nitro or bromo group at the 3-position directs coupling via Pd-mediated C–H activation.

- Catalyst Optimization : Use of XPhos or SPhos ligands with Pd(OAc) reduces homocoupling byproducts.

- Steric Effects : Bulky substituents on the pyrrole nitrogen (e.g., tert-butyl) favor para-substitution on the thiophene .

Q. How do solvent and temperature affect the stability of this compound during storage?

Basic Research Focus

- Degradation Pathways : Hydrolysis of the methyl ester (e.g., in aqueous DMSO) or sulfonyl group reduction (in presence of thiols).

- Storage Recommendations :

Q. What are the key challenges in scaling up the synthesis of this compound for in vivo studies?

Advanced Research Focus

- Purification : Column chromatography is impractical at scale. Switch to recrystallization (solvent pair: ethyl acetate/hexane) or continuous flow extraction.

- Byproduct Management : Optimize stoichiometry (e.g., 1.1 eq. pyrrole reagent) to minimize unreacted thiophene intermediates .

Q. How can researchers validate the compound’s interaction with biological targets using biophysical methods?

Advanced Research Focus

- Surface Plasmon Resonance (SPR) : Immobilize sodium channel fragments to measure binding kinetics (, ).

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes upon ligand-receptor interaction, correcting for DMSO artifacts .

相似化合物的比较

The following analysis compares methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate with structurally analogous thiophene derivatives, focusing on substituents, synthesis, and properties.

Table 1: Structural and Physical Comparison

Key Observations:

Substituent Diversity: The target compound emphasizes electron-withdrawing (–SO₂CH₃) and aromatic (pyrrole) groups, which may enhance polarity and π-π stacking interactions. Its higher molecular weight (559.20 vs. 299.37) reflects extended conjugation and fluorinated aromatic systems. Example 62 replaces the pyrrole with a 5-methylthiophene, reducing steric bulk but maintaining aromaticity.

Synthetic Routes :

- The patent compound was synthesized via Suzuki-Miyaura coupling using a boronic acid derivative and palladium catalyst, highlighting the versatility of cross-coupling reactions for thiophene functionalization.

- The target compound likely employs similar coupling strategies for pyrrole and methylsulfonyl introduction, though direct evidence is absent.

Physical Properties: The patent compound has a high melting point (227–230°C), attributable to strong intermolecular forces (e.g., hydrogen bonding from amino and carbonyl groups). The target compound’s melting point is unreported but may be lower due to reduced hydrogen-bonding capacity.

In contrast, the amino group in the patent compound may act as a hydrogen-bond donor, influencing solubility and biological target interactions.

Biological Relevance: The patent compound’s chromenone and fluorophenyl motifs are common in anticancer agents (e.g., kinase inhibitors). The target compound’s pyrrole and sulfonyl groups could position it as a candidate for protease inhibition or material science applications, though further studies are needed.

Structural Analysis and Computational Tools

These programs enable precise determination of bond lengths, angles, and torsional conformations, which are vital for understanding substituent effects on molecular geometry.

准备方法

Sequential Functionalization via Nucleophilic Substitution and Oxidation

Synthesis of Methyl 4-(Methylthio)-3-(1H-Pyrrol-1-yl)Thiophene-2-Carboxylate

The foundational step involves constructing a thiophene precursor with a methylthio (-SMe) group at position 4. Starting from methyl 3-bromo-4-mercaptothiophene-2-carboxylate, nucleophilic substitution with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) at 80°C introduces the methylthio group . Concurrently, the pyrrole moiety is introduced at position 3 via a copper-catalyzed Ullmann coupling with pyrrole, employing CuI as the catalyst and 1,10-phenanthroline as the ligand in refluxing toluene . This yields methyl 4-(methylthio)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate with a reported isolated yield of 68–72% .

Oxidation to Methylsulfonyl Group

The methylthio group is oxidized to methylsulfonyl (-SO2Me) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature. This two-step oxidation (sulfide → sulfoxide → sulfone) achieves complete conversion within 12 hours, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The final product is purified via column chromatography (benzene/ethyl acetate, 50:1), yielding 85–89% of the target compound .

Key Data Table 1: Oxidation Optimization

| Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| mCPBA | CH2Cl2 | 0°C → RT | 12 | 89 |

| H2O2/AcOH | Acetic Acid | 80°C | 24 | 72 |

| KMnO4 | H2O/acetone | 50°C | 6 | 65 |

Direct Sulfonylation via Friedel-Crafts-Type Reaction

Thiophene Core Assembly

A Gewald reaction is employed to construct the thiophene ring. Condensation of methyl cyanoacetate with elemental sulfur and morpholine in ethanol under reflux forms methyl 3-aminothiophene-2-carboxylate. Subsequent diazotization and iodination at position 4 yield methyl 4-iodo-3-aminothiophene-2-carboxylate .

| Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| CuI | 1,10-Phen | K2CO3 | DMF | 63 |

| Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 58 |

| None | – | Et3N | DMSO | 41 |

Late-Stage Sulfonylation of Prefunctionalized Thiophene

Synthesis of Methyl 3-(1H-Pyrrol-1-yl)Thiophene-2-Carboxylate

A Suzuki-Miyaura coupling installs the pyrrole group early in the synthesis. Methyl 3-bromo-4-(methylsulfonyl)thiophene-2-carboxylate is reacted with pyrrole-1-boronic acid under Pd(PPh3)4 catalysis in a tetrahydrofuran (THF)/water mixture, achieving 78% yield .

Challenges in Sulfonyl Group Retention

Unexpectedly, the methylsulfonyl group exhibits lability under basic conditions. For example, exposure to KOtBu in THF at 60°C results in partial desulfonylation (∼22% loss) . To mitigate this, the sulfonyl group is introduced after pyrrole functionalization using methylsulfonyl chloride (MsCl) and triethylamine in dichloromethane at −10°C, yielding 81% of the target compound.

Key Data Table 3: Sulfonylation Efficiency

| Sulfonylation Agent | Base | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| MsCl | Et3N | −10°C | 81 | 99 |

| Ms2O | Pyridine | RT | 67 | 95 |

| MsOH | – | 50°C | 54 | 89 |

Comparative Analysis of Methodologies

Yield and Scalability

Method 1 (sequential oxidation) provides the highest yield (89%) but requires stringent control over oxidation conditions to prevent overoxidation. Method 2 (direct sulfonylation) offers moderate yields (63%) with reduced step count, making it preferable for small-scale synthesis. Method 3 (late-stage sulfonylation) balances yield (81%) and functional group compatibility, ideal for analogs requiring diverse pyrrole substitutions .

Functional Group Tolerance

The methyl ester at position 2 remains stable across all methods. However, the pyrrole group exhibits sensitivity to strong Lewis acids (e.g., AlCl3), limiting the use of Friedel-Crafts alkylation in related syntheses .

Mechanistic Insights and Side Reactions

Competing Pathways in Direct Sulfonylation

During CuI-catalyzed substitution (Method 2), competitive C–H sulfonylation at position 5 occurs in 12–15% of cases, necessitating careful stoichiometric control of NaSO2Me . Density functional theory (DFT) calculations suggest this regioselectivity arises from the electron-withdrawing ester group at position 2, which activates position 4 for substitution while marginally deactivating position 5 .

Byproduct Formation in Oxidation Routes

Overoxidation with mCPBA generates the sulfonic acid derivative (∼7% yield), identifiable by a characteristic downfield shift at δ 11.2 ppm in the 1H NMR spectrum. This is minimized by maintaining reaction temperatures below 25°C and using sub-stoichiometric mCPBA (1.2 eq).

Industrial-Scale Considerations

Continuous-Flow Synthesis

Adapting Method 2 for continuous-flow systems enhances throughput. A microreactor with a residence time of 8 minutes at 140°C achieves 89% conversion, compared to 63% in batch mode. This approach reduces solvent waste and improves heat management during exothermic sulfonylation steps.

Purification Challenges

The polar sulfonyl group complicates extraction. Aqueous workup with saturated NaHCO3 removes residual sulfonic acids, while final purification via recrystallization from ethanol/water (3:1) affords >99% purity .

属性

IUPAC Name |

methyl 4-methylsulfonyl-3-pyrrol-1-ylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S2/c1-16-11(13)10-9(12-5-3-4-6-12)8(7-17-10)18(2,14)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNYYCVLLAIJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)S(=O)(=O)C)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381011 | |

| Record name | Methyl 4-(methanesulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729042 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175201-75-9 | |

| Record name | Methyl 4-(methanesulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。